molecular formula C9H10Br2O2 B042020 2-Bromo-4,5-dimethoxybenzyl bromide CAS No. 53207-00-4

2-Bromo-4,5-dimethoxybenzyl bromide

Cat. No. B042020
CAS RN: 53207-00-4
M. Wt: 309.98 g/mol
InChI Key: PAJNRELOTRXFAQ-UHFFFAOYSA-N
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Description

2-Bromo-4,5-dimethoxybenzyl bromide is an organic compound with the molecular formula C9H10Br2O2 . It is a halide that is commonly used in the synthesis of drugs . The compound is characterized by its bromine and methoxy functional groups .


Synthesis Analysis

2-Bromo-4,5-dimethoxybenzyl bromide is primarily used as a synthetic precursor for other chemicals, particularly in the pharmaceutical industry. Its structure, with two bromine atoms and two methoxy groups attached to a benzene ring, provides valuable functional groups for further chemical transformations.


Molecular Structure Analysis

The molecular weight of 2-Bromo-4,5-dimethoxybenzyl bromide is 309.983 Da . The InChI key is PAJNRELOTRXFAQ-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound is known for its applications in organic synthesis . It has been used in the synthesis of novel histone deacetylase 1 inhibitors (HDAC 1) and antibacterial gemifloxacin derivatives .


Physical And Chemical Properties Analysis

The compound has a density of 1.7±0.1 g/cm^3, a boiling point of 320.6±37.0 °C at 760 mmHg, and a flash point of 129.6±25.0 °C . It has a molar refractivity of 59.9±0.3 cm^3 and a molar volume of 183.1±3.0 cm^3 .

Scientific Research Applications

Histone Deacetylase Inhibition

This compound is utilized in synthesizing novel inhibitors of histone deacetylase 1 (HDAC 1) . HDAC inhibitors are a class of compounds that play a critical role in regulating gene expression and have therapeutic potential in cancer treatment.

Antibacterial Applications

It serves as a precursor in synthesizing antibacterial gemifloxacin derivatives . Gemifloxacin is a fluoroquinolone antibiotic used to treat bacterial infections, and derivatives of this compound could lead to the development of new antibacterial agents.

Safety and Hazards

2-Bromo-4,5-dimethoxybenzyl bromide is considered hazardous. It may cause skin and eye irritation and may cause respiratory irritation . It is advised to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and avoid prolonged or repeated exposure .

properties

IUPAC Name

1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2O2/c1-12-8-3-6(5-10)7(11)4-9(8)13-2/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJNRELOTRXFAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CBr)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10452773
Record name 2-bromo-4,5-dimethoxybenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4,5-dimethoxybenzyl bromide

CAS RN

53207-00-4
Record name 2-Bromo-4,5-dimethoxybenzyl bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53207-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-4,5-dimethoxybenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Bromomethyl)-2-bromo-4,5-dimethoxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.627
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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